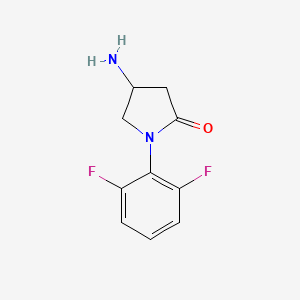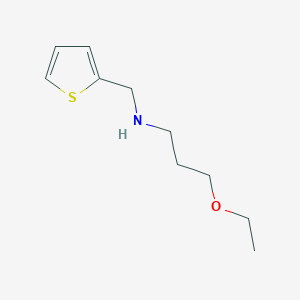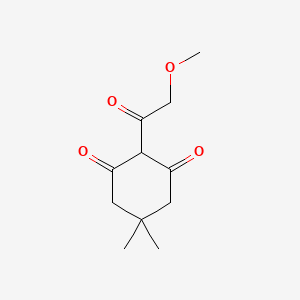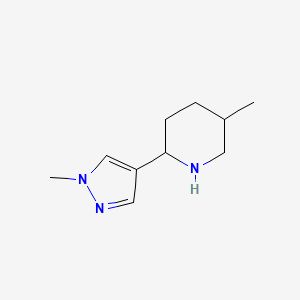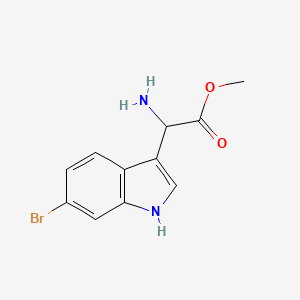
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. This compound, specifically, has a bromine atom at the 6th position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification and amination reactions. One common method involves the bromination of indole-3-acetic acid, followed by esterification with methanol to form Methyl 6-bromoindole-3-acetate. This intermediate is then subjected to amination to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method can enhance the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The bromine atom at the 6th position of the indole ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the bromine atom, which can result in different chemical reactivity and biological activity.
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: The bromine atom is at the 5th position, which can influence its properties differently.
Methyl 2-amino-2-(6-chloro-1H-indol-3-yl)acetate: The chlorine atom can impart different electronic effects compared to bromine.
Uniqueness
The presence of the bromine atom at the 6th position of the indole ring in Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate makes it unique. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)8-5-14-9-4-6(12)2-3-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
VYURSKXCMHHPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


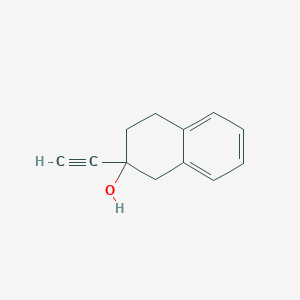
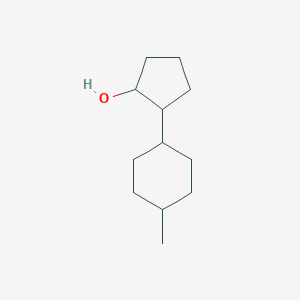
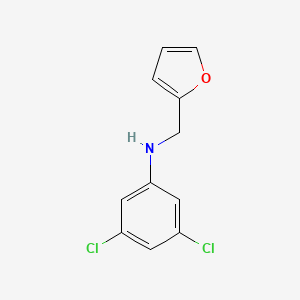
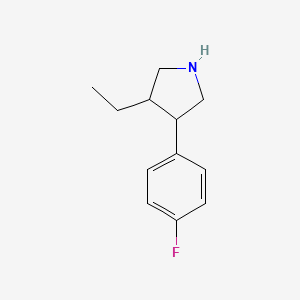
![1-Methyl-N-[(3-methylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13271445.png)
![2-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B13271451.png)

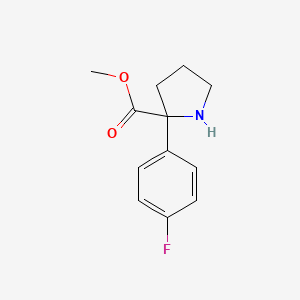
amine](/img/structure/B13271471.png)
